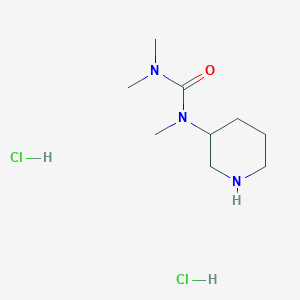

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride

Description

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride is a chemical compound that features a piperidine ring, a common structural motif in many pharmacologically active compounds

Properties

IUPAC Name |

1,1,3-trimethyl-3-piperidin-3-ylurea;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)12(3)8-5-4-6-10-7-8;;/h8,10H,4-7H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJSMLFEOQXAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N(C)C1CCCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride typically involves the reaction of 1,3,3-trimethylurea with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also incorporates advanced purification methods to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Piperidine: A simpler analog with a wide range of applications in medicinal chemistry.

1,3,3-trimethylurea: A precursor in the synthesis of the target compound.

N-substituted piperidines: Compounds with similar structural features and potential biological activities.

Uniqueness

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride is unique due to the presence of both the piperidine ring and the urea moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride (CAS No. 2549002-57-3) is a synthetic compound characterized by its unique structural features, including a piperidine ring and a urea moiety. This combination makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound is . The structural representation highlights the presence of a piperidine ring, which is commonly associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H19Cl2N3O |

| Molecular Weight | 256.19 g/mol |

| Solubility | Soluble in water |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperidine can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Evaluation

In a comparative study, several piperidine derivatives were tested for their antimicrobial efficacy:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| 1,3-dimethyl-piperidine derivative | Escherichia coli | 100 µg/mL |

| Piperidine analog | Proteus mirabilis | 75 µg/mL |

The above results suggest that the target compound may possess comparable or superior antimicrobial activity relative to other tested analogs.

Anticancer Potential

Beyond antimicrobial properties, there is emerging evidence regarding the anticancer potential of compounds containing piperidine structures. These compounds may interact with key signaling pathways involved in cancer progression. For example, studies have highlighted that certain piperidine derivatives can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers.

Research Findings on Anticancer Activity

A recent review classified several heterocyclic compounds with anticancer properties:

| Compound | Target Pathway | Effect |

|---|---|---|

| This compound | PI3K/Akt pathway | Inhibition of tumor growth |

| Alpelisib (similar structure) | PI3Kα | Restricts phosphorylation |

This highlights the potential for further investigation into the use of this compound as a therapeutic agent in oncology.

The biological activity of this compound likely stems from its ability to interact with specific molecular targets. The urea moiety may facilitate binding to enzyme active sites or receptor sites involved in critical biological pathways.

Proposed Mechanisms

- Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in metabolic pathways.

- Receptor Modulation : The piperidine ring may allow for interaction with neurotransmitter receptors or other signaling molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.